molecular formula C11H15FN4O B12219453 1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12219453
M. Wt: 238.26 g/mol
InChI Key: ZHUMXYKTWOEGKB-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a fluoropyrrolidine moiety, and a carboxamide functional group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 5,6-dimethylpyrimidine and 3-fluoropyrrolidine.

    Step 1: The 5,6-dimethylpyrimidine is subjected to a halogenation reaction to introduce a halogen atom at the 4-position.

    Step 2: The halogenated intermediate undergoes a nucleophilic substitution reaction with 3-fluoropyrrolidine to form the desired pyrimidine-fluoropyrrolidine adduct.

    Step 3:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Hydroxylated or carbonyl derivatives of the pyrimidine ring.

    Reduction: Amine or alcohol derivatives of the carboxamide group.

    Substitution: Various substituted derivatives of the fluoropyrrolidine moiety.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(5,6-dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzymatic activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(5,6-Dimethylpyrimidin-4-yl)-3-hydroxypyrrolidine-3-carboxamide
  • 1-(5,6-Dimethylpyrimidin-4-yl)-3-chloropyrrolidine-3-carboxamide
  • 1-(5,6-Dimethylpyrimidin-4-yl)-3-methylpyrrolidine-3-carboxamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(5,6-dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
  • Binding Affinity: The fluorine atom enhances the compound’s binding affinity to molecular targets, making it a more potent inhibitor or modulator.
  • Reactivity: The fluoropyrrolidine moiety exhibits distinct reactivity patterns in chemical reactions, allowing for the synthesis of unique derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15FN4O

Molecular Weight

238.26 g/mol

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C11H15FN4O/c1-7-8(2)14-6-15-9(7)16-4-3-11(12,5-16)10(13)17/h6H,3-5H2,1-2H3,(H2,13,17)

InChI Key

ZHUMXYKTWOEGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)(C(=O)N)F)C

Origin of Product

United States

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